molecular formula C11H14ClNO4S B1272525 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-82-0

2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid

Cat. No. B1272525
CAS RN: 250714-82-0
M. Wt: 291.75 g/mol
InChI Key: WOXSVTDTUYOOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves a multi-step process. The synthesis involves the use of N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N -acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4- [ (4-chlorophenyl)sulfonyl]phenyl moiety . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha (α α -) carbon . This structure is similar to that of alpha-amino (α α -amino) acids .

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacterial strains . This suggests potential use in developing new antibacterial agents, particularly in the fight against drug-resistant bacteria.

Antifungal Applications

In addition to its antibacterial properties, certain derivatives have also shown activity against fungal strains like Candida albicans . This opens up avenues for research into antifungal drugs, which are crucial in treating infections that are becoming increasingly resistant to existing medications.

Biofilm Inhibition

The ability to inhibit biofilm formation is another promising application. Biofilms are protective layers that bacteria form to shield themselves from antibiotics. Compounds that can disrupt these biofilms are valuable in enhancing the effectiveness of antibiotic treatments .

Toxicity Studies

The compound’s derivatives have been assessed for toxicity using aquatic crustaceans like Daphnia magna as a model organism . Understanding the toxicity profile is essential for determining the safety of potential pharmaceutical applications.

In Silico Studies

In silico studies regarding the potential mechanism of action and toxicity of this compound’s derivatives have been performed . These computer-simulated studies are crucial for predicting how the compound interacts with biological systems, which is vital for drug design and development.

Synthesis of Derivatives

The compound serves as a building block for synthesizing various derivatives with potential biological activities. The synthesis process involves multiple steps and can lead to the creation of N-acyl-α-amino acids, oxazoles, and other derivatives that could have significant pharmaceutical applications .

properties

IUPAC Name

2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSVTDTUYOOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377536
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250714-82-0
Record name N-[(2-Chlorophenyl)sulfonyl]valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250714-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(2-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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